molecular formula C6H4ClNO3 B2883352 4-Chloro-3-hydroxypyridine-2-carboxylic acid CAS No. 348635-39-2

4-Chloro-3-hydroxypyridine-2-carboxylic acid

Cat. No.: B2883352
CAS No.: 348635-39-2
M. Wt: 173.55
InChI Key: JKSAUTCFPAQMMX-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4ClNO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-hydroxypyridine-2-carboxylic acid typically involves the chlorination of 3-hydroxypyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-oxopyridine-2-carboxylic acid.

    Reduction: Formation of 4-chloro-3-aminopyridine-2-carboxylic acid.

    Substitution: Formation of 4-substituted-3-hydroxypyridine-2-carboxylic acid derivatives.

Scientific Research Applications

4-Chloro-3-hydroxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-hydroxypyridine
  • 3-Hydroxypyridine-2-carboxylic acid
  • 4-Chloro-2-hydroxypyridine

Uniqueness

4-Chloro-3-hydroxypyridine-2-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which allows for a diverse range of chemical reactions and potential applications. Its specific substitution pattern also distinguishes it from other pyridine derivatives, providing unique properties and reactivity.

Properties

IUPAC Name

4-chloro-3-hydroxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSAUTCFPAQMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348635-39-2
Record name 4-chloro-3-hydroxypyridine-2-carboxylic acid
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